7-Metil-6-azaindol

Descripción general

Descripción

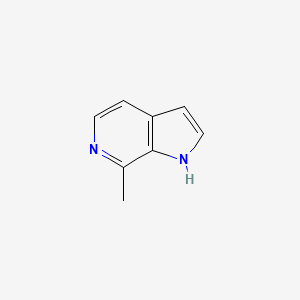

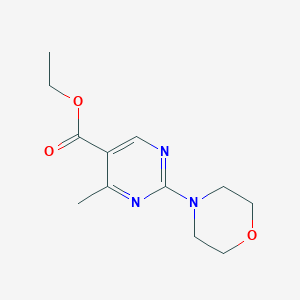

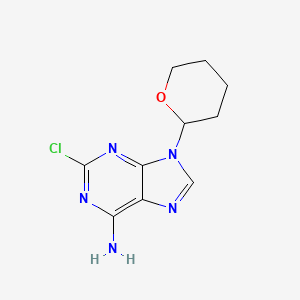

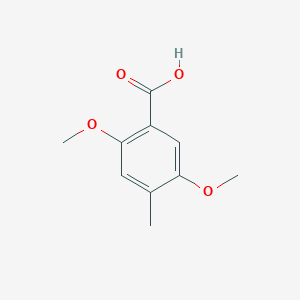

7-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Aplicaciones Científicas De Investigación

7-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting specific signaling pathways involved in tumor growth.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, owing to its versatile chemical properties.

Mecanismo De Acción

Target of Action

7-Methyl-6-azaindole, also known as 7-methyl-1H-pyrrolo[2,3-c]pyridine, is a compound that has been found to have significant medicinal properties . The primary targets of this compound are protein kinases . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . Specifically, 7-Methyl-6-azaindole has been used to develop inhibitors for the SRC family of kinases .

Mode of Action

The mode of action of 7-Methyl-6-azaindole involves its interaction with the ATP-binding site of the kinase’s catalytic domain . It forms hydrogen bond interactions with the hinge region that connects the two lobes of the kinase catalytic domain . This prevents the phosphorylation of proteins, thereby inhibiting the kinase .

Biochemical Pathways

The inhibition of protein kinases by 7-Methyl-6-azaindole affects various biochemical pathways. These pathways regulate crucial cellular processes such as proliferation, differentiation, and survival . By inhibiting these kinases, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

Azaindoles in general are known to be excellent bioisosteres of the indole or purine systems . This suggests that they may have favorable ADME properties, which could impact their bioavailability.

Result of Action

The result of the action of 7-Methyl-6-azaindole is the inhibition of kinase activity, which can lead to antiproliferative effects . For example, certain analogues of 7-azaindole have shown significant antiproliferative activity against the MCF-7 breast cancer cell line .

Action Environment

Análisis Bioquímico

Biochemical Properties

7-Methyl-6-azaindole has been reported to function biologically as p38 MAP kinase inhibitors and antifungal agents . It interacts with various enzymes and proteins, including the tyrosine protein kinase SRC . The structural features of 7-Methyl-6-azaindole are responsible for their interaction with the active site of SRC .

Cellular Effects

The effects of 7-Methyl-6-azaindole on various types of cells and cellular processes are significant. It has been found to have cardiovascular, analgesic, anti-inflammatory, potent hypotensive, antiproliferative, and vasodilator effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

7-Methyl-6-azaindole exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit the SRC kinase, which plays a crucial role in cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of 7-Methyl-6-azaindole vary with different dosages

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and methylation steps. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 7-methyl-1H-pyrrolo[2,3-c]pyridine may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding dihydropyridine derivative.

Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the pyridine ring, often using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst, under atmospheric or elevated pressure.

Substitution: Bromine, nitric acid, sulfuric acid, under controlled temperatures.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Comparación Con Compuestos Similares

1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

1H-Pyrazolo[3,4-b]pyridine: Features a pyrazole ring fused to a pyridine ring, showing different biological activities.

Uniqueness: 7-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Propiedades

IUPAC Name |

7-methyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-8-7(2-4-9-6)3-5-10-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGXVQYLRZDTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70486791 | |

| Record name | 7-Methyl-6-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-98-8 | |

| Record name | 7-Methyl-6-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)

![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)